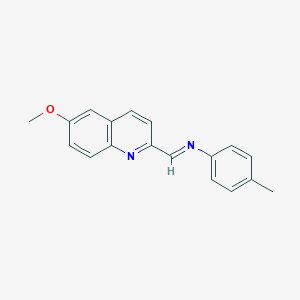![molecular formula C16H10ClN3 B11843067 3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7626-70-2](/img/structure/B11843067.png)
3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline includes a triazole ring fused to an isoquinoline ring, with a 4-chlorophenyl group attached to the triazole ring. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines . The reaction conditions often include the use of a base such as potassium hydroxide and an appropriate solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazoloisoquinoline structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the context of its anticancer activity.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new industrial processes and products.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves several molecular targets and pathways. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. This is mediated through the upregulation of pro-apoptotic genes such as p53 and Bax . The compound also affects the cell cycle, causing cell cycle arrest and inhibiting cell proliferation.
Comparison with Similar Compounds
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other triazoloisoquinoline derivatives, such as:
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones: These compounds have similar structures but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share the triazole ring but have different fused ring systems and biological properties.
The uniqueness of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific structure, which contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
7626-70-2 |
|---|---|
Molecular Formula |
C16H10ClN3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H |
InChI Key |
RTKGCCKBEUMWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
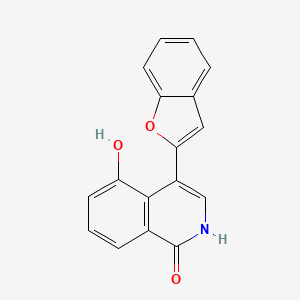
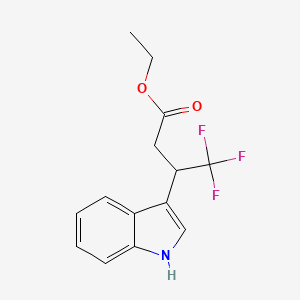
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

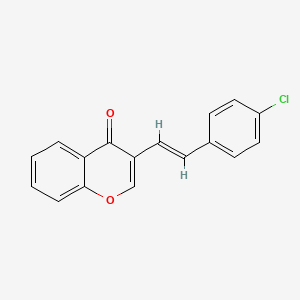
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
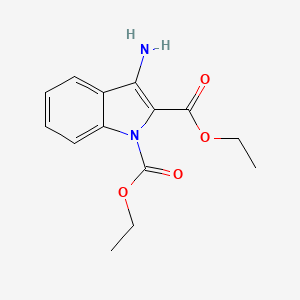
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
